molecular formula C15H17FN4OS2 B2754380 2-[(4-fluorophenyl)sulfanyl]-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]acetamide CAS No. 2034609-02-2

2-[(4-fluorophenyl)sulfanyl]-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]acetamide

Cat. No. B2754380
CAS RN: 2034609-02-2
M. Wt: 352.45
InChI Key: NTWHDMUWACKHIM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(4-fluorophenyl)sulfanyl]-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]acetamide is a useful research compound. Its molecular formula is C15H17FN4OS2 and its molecular weight is 352.45. The purity is usually 95%.
BenchChem offers high-quality 2-[(4-fluorophenyl)sulfanyl]-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-[(4-fluorophenyl)sulfanyl]-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Structural Analysis and Synthesis

A study focused on the structural analysis of a similar compound, "N-(5-Benzylsulfanyl-1,3,4-thiadiazol-2-yl)-2-(piperidin-1-yl)acetamide", highlighting the synthesis process and the molecular interactions within the crystal structure. The research detailed the synthesis method, the orientation of the acetamide and thiadiazol units, and the intermolecular hydrogen bonds forming centrosymmetric dimers, which could provide insights into the structural properties and synthesis methods applicable to "2-[(4-fluorophenyl)sulfanyl]-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]acetamide" (Ismailova et al., 2014).

Pharmacological Potential

Another study on "Bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide 3 (BPTES) analogs as glutaminase inhibitors" provides insights into the design and synthesis of analogs for a compound with a similar structural motif. The research aimed at identifying potent inhibitors for therapeutic applications, indicating potential pharmacological uses for compounds with similar structures, including "2-[(4-fluorophenyl)sulfanyl]-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]acetamide" (Shukla et al., 2012).

Antimicrobial and Antitumor Activity

Research on "Cytotoxic activity of some novel sulfonamide derivatives" and "Synthesis, characterization, and pharmacological evaluation of different 1,3,4-oxadiazole and acetamide derivatives of ethyl nipecotate" explores the antimicrobial and antitumor activities of sulfonamide derivatives and 1,3,4-oxadiazole compounds. These studies suggest the potential of "2-[(4-fluorophenyl)sulfanyl]-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]acetamide" in antimicrobial and antitumor applications, given its structural similarities with the compounds under investigation (Ghorab et al., 2015); (Nafeesa et al., 2017).

properties

IUPAC Name

2-(4-fluorophenyl)sulfanyl-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17FN4OS2/c16-11-1-3-13(4-2-11)22-10-15(21)18-12-5-7-20(8-6-12)14-9-17-23-19-14/h1-4,9,12H,5-8,10H2,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTWHDMUWACKHIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1NC(=O)CSC2=CC=C(C=C2)F)C3=NSN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17FN4OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(4-fluorophenyl)sulfanyl]-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]acetamide

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